![molecular formula C22H18ClN3O4S B2447278 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1105223-21-9](/img/structure/B2447278.png)
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide
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Description
The compound “2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide” is a chemical compound with the molecular formula C20H13ClFN3O2S . It is offered by Benchchem for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-3(4H)-yl core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring. This core is substituted at various positions with a 4-chlorophenyl group, an oxo group, and an N-(2,5-dimethoxyphenyl)acetamide group .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Reactions : The compound has been involved in studies exploring the reactions of benzyl ketones with formamide or acetamide, leading to the formation of various heterocyclic compounds including pyrimidines (Hirota, Koyama, Nanba, Yamato, & Matsumura, 1978).
- Crystal Structures : Research on the crystal structures of related compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, provides insight into the molecular conformation and intramolecular interactions in this class of compounds (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Biomedical Research
- Antitumor Activity : Compounds closely related to 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide have been synthesized and evaluated for their antitumor activity, showing potential as anticancer agents in vitro (El-Morsy, El-Sayed, & Abulkhair, 2017).
- Antimicrobial Properties : Certain thienopyrimidine derivatives, closely related to this compound, have been synthesized and shown to possess antimicrobial properties, potentially useful in developing new antibacterial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Photovoltaic and Quantum Studies
- Photovoltaic Efficiency Modeling : Studies have been conducted on related benzothiazolinone acetamide analogs, exploring their potential in photochemical and thermochemical modeling for use as photosensitizers in dye-sensitized solar cells (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Other Applications
- Vibrational Spectroscopy : Research has been conducted to characterize related compounds through vibrational spectroscopy, offering insights into their electronic and molecular structure (Mary, Pradhan, & James, 2022).
properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S/c1-29-15-7-8-18(30-2)17(9-15)25-19(27)10-26-12-24-20-16(11-31-21(20)22(26)28)13-3-5-14(23)6-4-13/h3-9,11-12H,10H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGHVNXYQJQHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide |
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